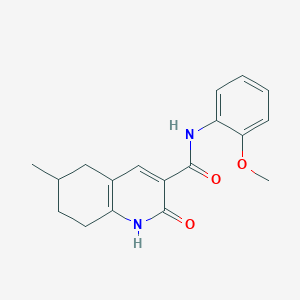

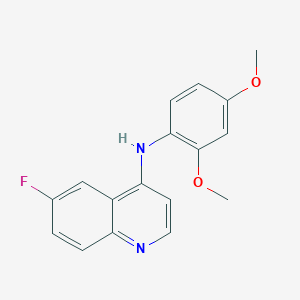

![molecular formula C18H22N4O2 B4507904 1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4507904.png)

1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Descripción general

Descripción

1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methods and Applications

The synthesis of related fused polycyclic compounds, including 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, has been achieved through regioselective reactions. These reactions utilize ultrasound irradiation in ethanol, offering a rapid and efficient method with excellent yields (Nikpassand et al., 2010). Similarly, a novel four-component bicyclization strategy has been developed for the synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating flexibility and practicality in creating diverse derivatives from low-cost and readily accessible materials (Tu et al., 2014).

Biological Activities

Research has explored the anti-proliferative activities of derivatives synthesized from cyclohexane-1,3-dione, indicating significant potential in cancer therapy. The structure-activity relationships of these compounds have been discussed in detail, focusing on their inhibitory effects on various cancer cell lines and c-Met kinase, highlighting the importance of specific substituents for enhancing biological activity (Mohareb et al., 2021).

Chemical Properties and Structural Analysis

The study of hydrogen-bonded chains of rings in related pyrazolo[3,4-b]pyridine derivatives has shed light on the significant differences in hydrogen-bonded structures based on minor changes in remote substituents. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceutical development (Trilleras et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

It is believed that the compound binds to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pantothenate synthesis and, consequently, coenzyme A production .

Biochemical Pathways

The inhibition of MTBPS affects the pantothenate synthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of MTBPS can have significant downstream effects on these metabolic processes .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of metabolic processes due to the decreased production of coenzyme A . This can lead to the inhibition of bacterial growth, making the compound a potential candidate for antitubercular therapy .

Direcciones Futuras

The pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships . Future research could focus on synthesizing and studying more derivatives of this scaffold to discover new medicinal properties.

Análisis Bioquímico

Biochemical Properties

1-cycloheptyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound binds to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . It also affects the expression of genes involved in these processes, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to a decrease in the phosphorylation of target proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, such as liver damage and changes in blood chemistry . These effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates . This inhibition can lead to changes in the levels of metabolites, such as glucose and fatty acids.

Propiedades

IUPAC Name |

1-cycloheptyl-4-pyridin-3-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-15-10-14(12-6-5-9-19-11-12)16-17(20-15)22(21-18(16)24)13-7-3-1-2-4-8-13/h5-6,9,11,13-14H,1-4,7-8,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYYOJFVYDBIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CN=CC=C4)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

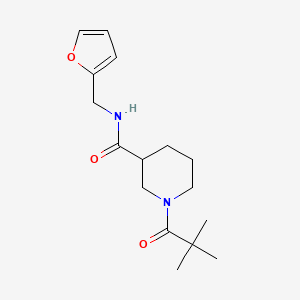

![1,4-diphenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4507821.png)

![2-ethyl-N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4507830.png)

![2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4507832.png)

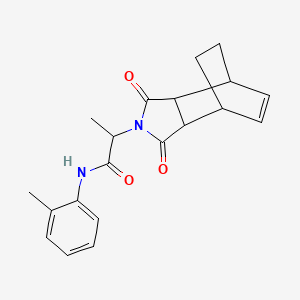

![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B4507840.png)

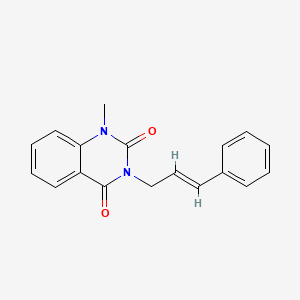

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-2-yl)benzamide trifluoroacetate](/img/structure/B4507842.png)

![1-(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-indol-3-yl)ethanone](/img/structure/B4507848.png)

![6-fluoro-1-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-1H-indole](/img/structure/B4507866.png)

![methyl N-[(3-acetyl-1H-indol-1-yl)acetyl]glycinate](/img/structure/B4507871.png)

![1-(4-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B4507890.png)